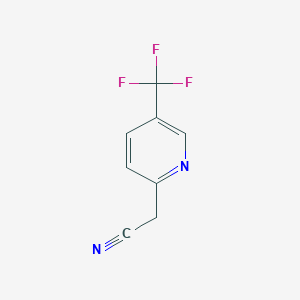

2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[5-(trifluoromethyl)pyridin-2-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2/c9-8(10,11)6-1-2-7(3-4-12)13-5-6/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTMNJBOEUBLOPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649593 | |

| Record name | [5-(Trifluoromethyl)pyridin-2-yl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939793-18-7 | |

| Record name | [5-(Trifluoromethyl)pyridin-2-yl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile

CAS Number: 939793-18-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group onto the pyridine ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] This often leads to enhanced pharmacological activity.[1][2][3] Pyridine and acetonitrile moieties are also common pharmacophores, making this compound a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a representative synthetic approach, and discusses its potential biological significance.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively available in peer-reviewed literature, data from chemical suppliers and computational models provide a general profile of the compound.

| Property | Value | Source |

| CAS Number | 939793-18-7 | [4] |

| Molecular Formula | C₈H₅F₃N₂ | [5] |

| Molecular Weight | 186.13 g/mol | [4][5] |

| Appearance | White to off-white solid (predicted) | General observation for similar compounds |

| Storage | Store in a cool, dry, well-ventilated area, away from heat and oxidizing agents. An inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended for long-term storage. | [6] |

Note: Some properties are predicted or based on data for closely related analogs due to the limited availability of specific experimental data for this compound.

Synthesis

Representative Experimental Protocol: Cyanation of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine

This protocol is a general representation and may require optimization for the specific synthesis of this compound.

Materials and Reagents:

-

2-(Chloromethyl)-5-(trifluoromethyl)pyridine

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-(chloromethyl)-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous DMSO or DMF.

-

Add sodium cyanide (1.1 to 1.5 eq) portion-wise to the stirred solution. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature should be determined by reaction monitoring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and quench by carefully adding deionized water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers and wash with deionized water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Experimental Workflow Diagram

Caption: A representative workflow for the synthesis of this compound.

Potential Biological Significance and Applications

While specific biological data for this compound is scarce, the broader class of trifluoromethylpyridine derivatives has shown significant activity in various therapeutic areas. The trifluoromethyl group is known to enhance metabolic stability and cell membrane permeability, properties that are highly desirable in drug candidates.

Trifluoromethylpyridines have been investigated for their potential as:

-

Anticancer Agents: Some derivatives have shown inhibitory activity against various cancer cell lines.

-

Anti-inflammatory Agents: The pyridine scaffold is present in numerous anti-inflammatory drugs.

-

Agrochemicals: Many pesticides and herbicides contain the trifluoromethylpyridine moiety due to its potent biological activity.[3]

-

Neurological Agents: The physicochemical properties of this class of compounds make them suitable candidates for targeting the central nervous system.

The nitrile group in the target molecule can also serve as a versatile chemical handle for further synthetic modifications, allowing for the generation of diverse compound libraries for screening against various biological targets.

Hypothetical Signaling Pathway Involvement

Given the prevalence of pyridine-based compounds as kinase inhibitors, a hypothetical involvement of a this compound derivative in a generic kinase signaling pathway is depicted below. This is a speculative representation to illustrate a potential mechanism of action.

Caption: A hypothetical kinase signaling pathway potentially modulated by a derivative of the title compound.

Safety and Handling

Disclaimer: This information is based on general knowledge of related compounds and may not be fully comprehensive for this compound. A thorough risk assessment should be conducted before handling this chemical.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Toxicology: While specific toxicity data is unavailable, related compounds can be harmful if swallowed, inhaled, or absorbed through the skin. The nitrile group can be a source of cyanide toxicity under certain conditions.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound, CAS 939793-18-7, represents a promising scaffold for the development of novel small molecules with potential applications in medicine and agriculture. The presence of the trifluoromethyl group is anticipated to confer advantageous pharmacokinetic properties. While detailed experimental data for this specific compound is limited, this guide provides a framework based on the chemistry of analogous structures. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential.

References

- 1. researchgate.net [researchgate.net]

- 2. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 3. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]

- 4. 939793-18-7|this compound|BLD Pharm [bldpharm.com]

- 5. appchemical.com [appchemical.com]

- 6. This compound Detailed Information | Properties, Uses, Safety, Suppliers in China [nj-finechem.com]

An In-depth Technical Guide to the Physical Properties of 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motifs, featuring a trifluoromethyl group on a pyridine ring coupled with a nitrile functional group, make it a valuable building block for the synthesis of novel therapeutic agents. The trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the nitrile group serves as a versatile synthetic handle for further molecular elaboration. This technical guide provides a comprehensive overview of the known physical properties of this compound, intended to support research and development activities.

Chemical Structure and Properties

The chemical structure of this compound is presented below.

Caption: 2D Chemical Structure of this compound.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₈H₅F₃N₂ |

| Molecular Weight | 186.14 g/mol |

| CAS Number | 95727-86-9 |

| Appearance | Off-white to white solid or powder |

| Boiling Point | 232.3 °C at 760 mmHg |

| Density | 1.37 g/cm³ |

| Solubility | Slightly soluble in water. |

| Flash Point | 94.3 °C |

| Vapor Pressure | 0.0595 mmHg at 25°C |

| Refractive Index | 1.456 |

| pKa (Predicted) | -2.75 ± 0.10 |

| LogP (Predicted) | 1.97 |

Experimental Protocols

As specific experimental procedures for the characterization of this compound are not available in the peer-reviewed literature, the following sections describe generalized protocols for the determination of key physical properties. These are intended to provide a methodological framework for researchers.

Determination of Boiling Point (Capillary Method)

This method is suitable for determining the boiling point of a small quantity of a liquid.

Caption: Generalized workflow for boiling point determination.

Methodology:

-

Sample Preparation: A small amount of the purified liquid sample is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with the open end submerged in the liquid.

-

Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then immersed in a heating bath (e.g., a Thiele tube or an oil bath) that allows for uniform heating.

-

Heating and Observation: The heating bath is heated slowly and steadily. As the temperature rises, air trapped in the capillary tube will expand and escape as bubbles.

-

Boiling Point Determination: The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is recorded as the boiling point of the liquid. The external atmospheric pressure should also be recorded as the boiling point is pressure-dependent.

Determination of Solubility (Qualitative)

This protocol provides a general method for assessing the qualitative solubility of a compound in a given solvent.

Caption: Generalized workflow for qualitative solubility determination.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the solid compound (e.g., 1-5 mg) is placed into a clean, dry test tube.

-

Solvent Addition: A known volume of the desired solvent (e.g., 1 mL of water) is added to the test tube.

-

Mixing: The test tube is securely capped and agitated vigorously (e.g., using a vortex mixer) for a predetermined amount of time (e.g., 1-2 minutes) at a controlled temperature (typically ambient temperature).

-

Observation: The mixture is then allowed to stand, and a visual inspection is performed to determine if the solid has completely dissolved. The solution should be clear with no visible solid particles.

-

Classification: The compound is classified as "soluble," "slightly soluble," or "insoluble" based on the observation. For more quantitative results, the concentration of the dissolved solute in a saturated solution can be determined using analytical techniques such as UV-Vis spectroscopy or HPLC, if a suitable chromophore is present.

Spectroscopic Data

Detailed, experimentally-derived spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not consistently available in the public domain. Researchers are advised to acquire this data on their own purified samples for unambiguous characterization. The expected spectral features would include signals corresponding to the aromatic protons of the pyridine ring, the methylene protons of the acetonitrile group, and the characteristic nitrile stretch in the IR spectrum.

Conclusion

This compound is a compound with significant potential in the development of new chemical entities. This guide has summarized its key physical properties based on available data. While this information provides a valuable starting point for researchers, it is important to underscore the current lack of detailed, publicly available experimental protocols and spectroscopic data for this specific molecule. It is therefore recommended that researchers independently verify these properties and perform full analytical characterization on their materials to ensure the reliability and reproducibility of their scientific findings.

A Technical Guide to 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile, a heterocyclic building block of interest in medicinal chemistry and materials science. This guide details its chemical structure, physicochemical properties, and potential synthetic routes, presenting data in a structured format for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

This compound is a pyridine derivative characterized by a trifluoromethyl group at the 5-position and an acetonitrile group at the 2-position of the pyridine ring. The presence of the trifluoromethyl group significantly influences the electronic properties of the molecule, enhancing its potential for various chemical interactions.

Table 1: Chemical Identifiers and Molecular Properties

| Identifier | Value |

| CAS Number | 939793-18-7[1] |

| Molecular Formula | C₈H₅F₃N₂[1][2] |

| Molecular Weight | 186.13 g/mol [1][2] |

| MDL Number | MFCD08690162[1] |

| Canonical SMILES | C1=CC(=NC=C1CC#N)C(F)(F)F |

The structural arrangement of the trifluoromethyl and acetonitrile groups on the pyridine core makes this compound a valuable intermediate in the synthesis of more complex molecules. The logical relationship between its core components is visualized below.

Caption: Logical diagram of the molecular components.

Physicochemical and Spectroscopic Data

The physicochemical properties of a compound are critical for its application in synthesis and drug design. While experimentally determined data for this compound is limited in publicly accessible literature, predicted values and data from analogous compounds provide valuable insights.

Table 2: Physicochemical Properties (Predicted)

| Property | Value |

| Topological Polar Surface Area (TPSA) | 36.7 Ų |

| XLogP3 | 2.1 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 1 |

| Complexity | 245 |

Note: The data in Table 2 is computationally predicted and should be used as an estimation.

Spectroscopic data is essential for the structural confirmation of the compound. While a full experimental dataset is not available, typical chemical shifts for similar structures can be inferred. For instance, in ¹H NMR spectra of related pyridine compounds, protons on the pyridine ring typically appear in the aromatic region (δ 7.0-9.0 ppm), while the methylene protons of the acetonitrile group would likely appear further upfield. In ¹³C NMR, the nitrile carbon exhibits a characteristic shift around 117 ppm.

Synthesis and Reactivity

The synthesis of trifluoromethylpyridine derivatives often involves multi-step processes.[3] One common strategy is the cyclocondensation reaction using a trifluoromethyl-containing building block.[3] Another approach involves the chlorine/fluorine exchange on a trichloromethylpyridine precursor.[3]

A plausible synthetic workflow for preparing this compound could involve the nucleophilic substitution of a suitable leaving group (e.g., a halogen) at the 2-position of a 5-(trifluoromethyl)pyridine ring with a cyanide source.

Caption: A potential experimental workflow for synthesis.

This proposed pathway is illustrative. The actual experimental conditions, such as temperature, reaction time, and choice of catalyst, would require optimization. The reactivity of the compound is dictated by the electron-withdrawing nature of the trifluoromethyl group and the nucleophilic character of the nitrile nitrogen.

Biological Activity and Potential Applications

While specific bioactivity data for this compound is not extensively documented, the trifluoromethylpyridine motif is a key structural component in numerous active agrochemical and pharmaceutical ingredients.[3] The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell membrane permeability of a molecule.

Compounds with similar structures, such as other trifluoromethyl pyrimidine derivatives, have shown promising antiviral and antifungal activities. For instance, certain derivatives have demonstrated efficacy against the Tobacco Mosaic Virus (TMV) and the fungus Rhizoctonia solani. The mechanism of action for some of these compounds is believed to involve interaction with viral coat proteins.

Given these precedents, this compound represents a valuable scaffold for the development of novel therapeutic agents. Its potential involvement in signaling pathways would likely be as a precursor to more complex molecules designed to interact with specific biological targets like kinases or other enzymes.

Caption: Potential role in drug discovery signaling.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It should be stored in an inert atmosphere, preferably at 2-8°C.[1] Based on data for analogous compounds, it may cause skin and eye irritation and may be harmful if swallowed or inhaled.[4][5] Standard laboratory personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. All work should be conducted in a well-ventilated fume hood.

References

- 1. 939793-18-7|this compound|BLD Pharm [bldpharm.com]

- 2. This compound Detailed Information | Properties, Uses, Safety, Suppliers in China [nj-finechem.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile | C8H4ClF3N2 | CID 16227272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile | C9H5F4N | CID 2737598 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by its polarity, molecular size, and the nature of intermolecular forces it can form with a solvent. Based on the structure of 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile, which features a polar nitrile group and a pyridine ring, as well as a non-polar trifluoromethyl group, a mixed solubility profile can be anticipated.

Similar fluorinated phenylacetonitrile compounds exhibit limited solubility in polar solvents and a preference for non-polar organic solvents.[1] The trifluoromethyl group contributes to the hydrophobic character of the molecule.[1] The solubility of a related compound, 2-chloro-3-(trifluoromethyl)pyridine, has been shown to increase with temperature in various organic solvents.[2]

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene, Diethyl ether | Soluble | The non-polar trifluoromethyl group and the aromatic pyridine ring are expected to interact favorably with non-polar solvents through van der Waals forces. |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform | Soluble to Moderately Soluble | The polar nitrile group and the nitrogen atom in the pyridine ring can engage in dipole-dipole interactions with these solvents. Structurally similar compounds show solubility in acetonitrile and chloroform.[1] |

| Polar Protic | Water, Ethanol, Methanol | Sparingly Soluble to Insoluble | The presence of the hydrophobic trifluoromethyl group and the overall molecular size likely limit solubility in water. While the nitrile and pyridine nitrogen can act as hydrogen bond acceptors, the lack of hydrogen bond donating groups on the compound itself reduces its ability to integrate into the hydrogen-bonding network of protic solvents. Small, polar organic compounds are generally more water-soluble.[3] |

| Aqueous Acid | Dilute HCl | Potentially Soluble | The basic nitrogen atom on the pyridine ring can be protonated by a strong acid, forming a salt that is more soluble in aqueous solutions. The solubility of organic bases in acidic solutions is a common characteristic.[4][5] |

| Aqueous Base | Dilute NaOH, Dilute NaHCO₃ | Insoluble | The compound lacks acidic protons and is therefore not expected to react with or be solubilized by basic solutions.[4][5] |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods should be employed. The following protocols describe common laboratory procedures for determining the solubility of a solid organic compound.

Protocol 1: Qualitative Solubility Assessment

This method provides a rapid determination of a compound's solubility class.[4][5]

Materials:

-

This compound

-

Small test tubes

-

Vortex mixer

-

Solvents: Water, Diethyl ether, 5% HCl, 5% NaOH, 5% NaHCO₃

-

Microbalance

Procedure:

-

Weigh approximately 25 mg of the compound and place it into a small test tube.

-

Add 0.75 mL of the selected solvent to the test tube in small portions.

-

After each addition, shake the test tube vigorously for at least 30 seconds.

-

Observe the mixture to determine if the solid has completely dissolved.

-

If the compound dissolves in water, its acidity or basicity can be checked with litmus paper.[5]

-

If the compound is insoluble in water, proceed to test its solubility in 5% HCl, 5% NaOH, and 5% NaHCO₃ to determine if it is a base or an acid.[4][5]

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This is a widely used method for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Scintillation vials or screw-capped vials

-

Constant temperature bath with a shaker or rotator

-

Analytical balance

-

Pipettes

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of the solid compound to a vial containing a known volume of the solvent. This ensures that a saturated solution is formed.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath and agitate it for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

After equilibration, allow the vial to stand undisturbed in the temperature bath for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.

-

Filter the withdrawn sample to remove any remaining microscopic particles.

-

Dilute the filtered, saturated solution with a known volume of an appropriate solvent.

-

Analyze the concentration of the compound in the diluted solution using a pre-calibrated analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

Calculate the original solubility based on the measured concentration and the dilution factor.

Logical Workflow for Solubility Assessment

The following diagram illustrates a systematic approach to determining the solubility profile of an organic compound like this compound.

Caption: Workflow for determining the solubility of an organic compound.

References

Spectral Data Analysis of 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the expected spectral data for the compound 2-(5-(trifluoromethyl)pyridin-2-yl)acetonitrile, a key building block in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for their acquisition.

Predicted Spectroscopic Data

While a publicly available, comprehensive dataset for this compound is not readily accessible, we can predict its spectral characteristics based on the analysis of its constituent functional groups and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the pyridine ring and the methylene protons of the acetonitrile group. The trifluoromethyl group will influence the chemical shifts of the adjacent protons.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. Key signals will include those for the nitrile carbon, the trifluoromethyl carbon, and the carbons of the pyridine ring.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine H-3 | ~7.8 - 8.0 | ~135 - 138 |

| Pyridine H-4 | ~8.0 - 8.2 | ~148 - 151 (q) |

| Pyridine H-6 | ~8.8 - 9.0 | ~145 - 148 |

| -CH₂-CN | ~4.0 - 4.2 | ~25 - 28 |

| -C≡N | - | ~115 - 118 |

| Pyridine C-2 | - | ~150 - 153 |

| Pyridine C-5 | - | ~125 - 128 (q) |

| -CF₃ | - | ~120 - 123 (q) |

Note: Chemical shifts (δ) are predicted and reported in parts per million (ppm). Multiplicity may be observed as singlets (s), doublets (d), triplets (t), or quartets (q) depending on spin-spin coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be characterized by the following key absorption bands.[1][2]

Table 2: Predicted Key IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | Stretching | ~2250 - 2230 | Strong, Sharp |

| C-F (Trifluoromethyl) | Stretching | ~1350 - 1100 | Strong |

| C=C, C=N (Aromatic Ring) | Stretching | ~1600 - 1450 | Medium to Strong |

| C-H (Aromatic) | Stretching | ~3100 - 3000 | Medium |

| C-H (Aliphatic, -CH₂-) | Stretching | ~2950 - 2850 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. For this compound (Molecular Formula: C₈H₅F₃N₂), the expected molecular weight is approximately 186.13 g/mol .[3]

Table 3: Predicted Mass Spectrometry Data

| Ion | Description | Predicted m/z |

| [M]⁺ | Molecular Ion | ~186 |

| [M-H]⁺ | Loss of a hydrogen atom | ~185 |

| [M-CH₂CN]⁺ | Loss of the acetonitrile group | ~145 |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.[4]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[4]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR Acquisition: Employ a standard single-pulse experiment with a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon. A longer acquisition time and a larger number of scans are typically required compared to ¹H NMR.

IR Spectroscopy Protocol

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry potassium bromide and press it into a thin, transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

-

Background Correction: A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[5]

-

Ionization Method: Electrospray ionization (ESI) is a common and suitable method for this type of molecule.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain accurate mass measurements.[6][7]

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the molecular ion [M]⁺ and its common adducts or fragments.

Workflow and Data Analysis

The following diagram illustrates the general workflow for the synthesis and spectral characterization of this compound.

Caption: Workflow for Synthesis and Spectral Analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. 939793-18-7|this compound|BLD Pharm [bldpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. m.youtube.com [m.youtube.com]

- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of a robust synthetic route to 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile, a key building block in the development of novel pharmaceuticals and agrochemicals. The trifluoromethylpyridine motif is of significant interest due to its ability to enhance metabolic stability and binding affinity of bioactive molecules. This guide details a reliable two-step synthetic pathway, commencing from the readily available 2-chloro-5-(trifluoromethyl)pyridine.

Synthetic Strategy

The synthesis of this compound is efficiently achieved through a two-step process:

-

Nucleophilic Aromatic Substitution (SNAr): The initial step involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with ethyl cyanoacetate. In this reaction, the electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen atom activates the 2-position of the pyridine ring towards nucleophilic attack by the enolate of ethyl cyanoacetate.

-

Krapcho Decarboxylation: The resulting ethyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate intermediate is then subjected to Krapcho decarboxylation. This reaction effectively removes the ethoxycarbonyl group, yielding the desired this compound. This method is advantageous as it typically proceeds under neutral conditions, tolerating a wide range of functional groups.[1][2]

The overall synthetic transformation is depicted in the following scheme:

Experimental Protocols

The following sections provide detailed methodologies for each step of the synthesis.

Step 1: Synthesis of Ethyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate

Methodology:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), ethyl cyanoacetate (1.1 equivalents) is added dropwise at 0 °C.

-

The reaction mixture is stirred at this temperature for 30 minutes to allow for the formation of the sodium salt of ethyl cyanoacetate.

-

A solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous THF is then added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until thin-layer chromatography (TLC) analysis indicates the consumption of the starting material.

-

Upon completion, the reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the pure ethyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate.

Step 2: Synthesis of this compound (Krapcho Decarboxylation)

Methodology:

-

A mixture of ethyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate (1.0 equivalent), lithium chloride (2.0 equivalents), and a small amount of water (2.0 equivalents) in dimethyl sulfoxide (DMSO) is prepared in a round-bottom flask.[1][2]

-

The reaction mixture is heated to 140-160 °C and stirred for 2-4 hours. The progress of the reaction is monitored by TLC or gas chromatography-mass spectrometry (GC-MS).

-

After completion of the reaction, the mixture is cooled to room temperature and diluted with water.

-

The aqueous solution is extracted with ethyl acetate. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.

Data Presentation

The following table summarizes the expected inputs and outputs for this synthetic sequence. Please note that yields are representative and may vary based on reaction scale and optimization.

| Step | Reactants | Reagents and Solvents | Product | Expected Yield (%) |

| 1 | 2-Chloro-5-(trifluoromethyl)pyridine, Ethyl cyanoacetate | Sodium hydride, Tetrahydrofuran (THF) | Ethyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate | 75-85 |

| 2 | Ethyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate | Lithium chloride, Dimethyl sulfoxide (DMSO), Water | This compound | 80-90 |

Experimental Workflow

The logical flow of the experimental procedure is outlined in the diagram below.

References

An In-depth Technical Guide to the Starting Materials for 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary starting materials and synthetic methodologies for the preparation of 2-(5-(trifluoromethyl)pyridin-2-yl)acetonitrile, a key intermediate in the development of various pharmaceutical and agrochemical agents. This document details the core synthetic pathways, experimental protocols, and quantitative data to support research and development in this area.

Introduction

This compound is a crucial building block in organic synthesis. The presence of the trifluoromethyl group can enhance the metabolic stability and binding affinity of target molecules, making this intermediate highly valuable in drug discovery. The primary and most direct route to this compound involves the nucleophilic substitution of a leaving group at the 2-position of the pyridine ring with a cyanide anion. The most common precursors are 2-halo-5-(trifluoromethyl)pyridines.

Primary Synthetic Pathways

The synthesis of this compound predominantly proceeds via two main pathways, distinguished by the halogenated precursor employed.

Pathway A: Cyanation of 2-Chloro-5-(trifluoromethyl)pyridine

This is a widely used industrial method due to the relative cost-effectiveness of the chlorinated starting material. The reaction involves the displacement of the chloride ion by a cyanide salt.

Pathway B: Cyanation of 2-Bromo-5-(trifluoromethyl)pyridine

The bromo-substituted pyridine is more reactive than its chloro-analogue, often leading to milder reaction conditions and potentially higher yields. However, the starting material is typically more expensive.

The selection between these pathways often depends on the scale of the synthesis, cost considerations, and the desired reaction kinetics.

Starting Materials and Reagents

The key components for the synthesis of this compound are summarized below.

| Component | Chemical Name | CAS Number | Role |

| Starting Material (Pathway A) | 2-Chloro-5-(trifluoromethyl)pyridine | 69045-84-7 | Precursor |

| Starting Material (Pathway B) | 2-Bromo-5-(trifluoromethyl)pyridine | 50488-42-1 | Precursor |

| Cyanide Source | Sodium Cyanide | 143-33-9 | Nucleophile |

| Potassium Cyanide | 151-50-8 | Nucleophile | |

| Solvent | Dimethyl Sulfoxide (DMSO) | 67-68-5 | Reaction Medium |

| N,N-Dimethylformamide (DMF) | 68-12-2 | Reaction Medium | |

| Acetonitrile | 75-05-8 | Reaction Medium | |

| Phase Transfer Catalyst (Optional) | Tetrabutylammonium bromide (TBAB) | 1643-19-2 | Catalyst |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Protocol 1: From 2-Chloro-5-(trifluoromethyl)pyridine

This protocol is adapted from established procedures for the cyanation of similar halo-pyridines.

Reaction Scheme:

Figure 1: Synthesis from 2-Chloro-5-(trifluoromethyl)pyridine.

Procedure:

-

To a stirred suspension of sodium cyanide (1.2 equivalents) in anhydrous dimethyl sulfoxide (DMSO), add 2-chloro-5-(trifluoromethyl)pyridine (1.0 equivalent).

-

Heat the reaction mixture to 120-140°C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

Quantitative Data:

| Parameter | Value |

| Reactant Ratio | 2-Chloro-5-(trifluoromethyl)pyridine : NaCN = 1 : 1.2 |

| Temperature | 120-140 °C |

| Reaction Time | 2-4 hours |

| Expected Yield | 85-95% |

Protocol 2: From 2-Bromo-5-(trifluoromethyl)pyridine

This protocol takes advantage of the higher reactivity of the bromo-precursor.

Reaction Scheme:

Figure 2: Synthesis from 2-Bromo-5-(trifluoromethyl)pyridine.

Procedure:

-

In a round-bottom flask, dissolve 2-bromo-5-(trifluoromethyl)pyridine (1.0 equivalent) in acetonitrile.

-

Add potassium cyanide (1.1 equivalents) to the solution.

-

Heat the mixture to reflux (approximately 82°C).

-

Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 4-8 hours).

-

After completion, cool the reaction mixture and filter to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography or vacuum distillation.

Quantitative Data:

| Parameter | Value |

| Reactant Ratio | 2-Bromo-5-(trifluoromethyl)pyridine : KCN = 1 : 1.1 |

| Temperature | Reflux (approx. 82 °C) |

| Reaction Time | 4-8 hours |

| Expected Yield | 90-98% |

Logical Workflow for Synthesis

The general workflow for the synthesis of this compound is outlined below.

Figure 3: General Synthetic Workflow.

Conclusion

The synthesis of this compound is a well-established process, primarily relying on the cyanation of 2-halo-5-(trifluoromethyl)pyridine precursors. The choice of starting material, either the chloro- or bromo-derivative, will depend on economic and reactivity considerations. The provided protocols offer a detailed guide for the successful synthesis of this important intermediate, enabling further research and development in the fields of medicine and agriculture. Researchers should select the pathway and conditions that best suit their laboratory capabilities and project requirements.

The Trifluoromethylpyridine Moiety: A Cornerstone of Modern Agrochemical and Pharmaceutical Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (CF3) group into a pyridine ring has proven to be a transformative strategy in the design of biologically active molecules. This powerful combination of a highly electronegative, metabolically stable functional group with a versatile heterocyclic scaffold has led to the development of numerous successful agrochemicals and pharmaceuticals.[1][2][3] The unique physicochemical properties conferred by the trifluoromethyl group, such as increased lipophilicity, enhanced metabolic stability, and improved binding affinity to target proteins, are critical for optimizing the efficacy and pharmacokinetic profiles of bioactive compounds.[2][4][5] This technical guide provides a comprehensive overview of the biological activity of trifluoromethylpyridines, detailing their mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Physicochemical Properties and Synthetic Strategies

The trifluoromethyl group is strongly electron-withdrawing, a property that significantly influences the electronic characteristics of the pyridine ring and its interactions with biological targets.[1][5] This electronic effect, combined with the steric bulk of the CF3 group, plays a crucial role in molecular recognition and binding.[5]

The synthesis of trifluoromethylpyridine derivatives is primarily achieved through two main strategies:

-

Chlorine/Fluorine Exchange: This method involves the reaction of a trichloromethylpyridine with a fluorine source, such as hydrogen fluoride, often in the presence of a catalyst.[6]

-

Building Block Approach: This strategy utilizes a cyclocondensation reaction involving a trifluoromethyl-containing building block to construct the pyridine ring.[1][7]

The choice of synthetic route is largely dependent on the desired substitution pattern on the pyridine ring.[7]

Applications in Agrochemicals

Trifluoromethylpyridines are integral to the development of a wide range of crop protection agents, including herbicides, insecticides, and fungicides.[4][8][9]

Herbicidal Activity

Several commercially successful herbicides incorporate the trifluoromethylpyridine moiety, targeting key enzymes in plant metabolic pathways.[2][10]

-

Acetyl-CoA Carboxylase (ACCase) Inhibitors: Fluazifop-butyl and haloxyfop-methyl are prominent examples of ACCase inhibitors containing a trifluoromethylpyridine group.[2][10] These herbicides are effective against a variety of grass weeds.[2]

-

Acetolactate Synthase (ALS) Inhibitors: Flazasulfuron and pyroxsulam are ALS-inhibiting herbicides that feature a trifluoromethylpyridine structure.[2]

-

Protoporphyrinogen Oxidase (PPO) Inhibitors: Certain phenoxypyridine-2-pyrrolidinone derivatives containing a trifluoromethyl group have been identified as potent PPO inhibitors.[11]

Table 1: Herbicidal Activity of Selected Trifluoromethylpyridine Derivatives

| Compound | Target Enzyme | Target Weed(s) | Activity Data | Reference |

| Fluazifop-butyl | ACCase | Grass weeds | Not specified in search results | [2][10] |

| Haloxyfop-methyl | ACCase | Grass weeds | Not specified in search results | [2][10] |

| Flazasulfuron | ALS | Turf, sugarcane, citrus, grape | Not specified in search results | [2] |

| Pyroxsulam | ALS | Weeds in cereal crops | Not specified in search results | [2] |

| Compound 9d (phenoxypyridine-2-pyrrolidinone derivative) | PPO | Abutilon theophrasti | IC50 = 0.041 mg/L | [11] |

| Compound 7a (α-Trifluoroanisole derivative) | PPO | Abutilon theophrasti, Amaranthus retroflexus | 100% inhibition at 37.5 g a.i./hm² | [12] |

Insecticidal Activity

The trifluoromethylpyridine scaffold is present in numerous insecticides, demonstrating efficacy against a broad spectrum of pests.[4][5]

Table 2: Insecticidal Activity of Selected Trifluoromethylpyridine Derivatives

| Compound Class/Name | Target Pest(s) | Activity Data | Reference |

| 1,3,4-Oxadiazole derivatives (E18, E27) | Mythimna separata | LC50 = 38.5 mg L⁻¹ (E18), LC50 = 30.8 mg L⁻¹ (E27) | [4] |

| 1,3,4-Oxadiazole derivatives | Plutella xylostella | 100% activity at 500 mg L⁻¹ | [4][13] |

| Pyrazole oxime ethers (8s) | Mythimna separata | 50% insecticidal activity at 20 µg/mL | [5] |

| Pyrazole oxime ethers (8a, 8e, 8f, 8o, 8v, 8x) | Aphis medicaginis | >60% inhibition at 20 µg/mL | [5] |

Fungicidal and Nematicidal Activity

Trifluoromethylpyridine derivatives have also demonstrated significant potential as fungicides and nematicides.[1][13] For instance, fluazinam is a potent fungicide that interferes with fungal respiration.[7] Additionally, certain piperazine derivatives containing a trifluoromethylpyridine moiety have shown excellent nematicidal activity.[13]

Table 3: Antifungal Activity of Selected Trifluoromethylpyridine Derivatives

| Compound Class/Name | Target Fungus | Activity Data (% Inhibition at 50 µg/mL) | Reference |

| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine derivative (4) | Botrytis cinerea (cucumber) | 75.86 | [14] |

| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine derivative (5o) | Botrytis cinerea (cucumber) | 80.38 | [14] |

| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine derivative (4) | Botrytis cinerea (strawberry) | 82.68 | [1] |

Applications in Pharmaceuticals

The beneficial properties imparted by the trifluoromethylpyridine group have been leveraged in the development of various therapeutic agents.[2][15]

Antiviral Activity

Several studies have highlighted the antiviral potential of trifluoromethylpyridine derivatives, particularly against plant viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[8][16]

Table 4: Antiviral Activity of Selected Trifluoromethylpyridine Derivatives against TMV

| Compound | Activity Metric | Value (µg/mL) | Reference |

| Compound A16 (piperazine derivative) | Protective Activity EC50 | 18.4 | [8] |

| Ningnanmycin (commercial control) | Protective Activity EC50 | 50.2 | [8] |

| Compound 7b (thiourea derivative) | Inactivation Activity EC50 | 20.5 | [16] |

| Ningnanmycin (commercial control) | Inactivation Activity EC50 | 23.2 | [16] |

The mechanism of antiviral action for some of these compounds involves the induction of plant defense responses.[8]

Enzyme Inhibition and GPCR Modulation

Trifluoromethylpyridine-containing compounds have been investigated as inhibitors of various enzymes and as modulators of G protein-coupled receptors (GPCRs), which are important drug targets.[17][18][19] The ability of the trifluoromethyl group to enhance binding affinity makes it a valuable component in the design of such molecules.[2][16]

Experimental Protocols

This section provides an overview of methodologies for key experiments cited in the literature for evaluating the biological activity of trifluoromethylpyridine derivatives.

General Synthesis of 4-Arylated 2-Trifluoromethyl Pyrimido[1,2-b]indazole Derivatives (Suzuki-Miyaura Cross-Coupling)

This protocol describes a common method for the synthesis of trifluoromethylpyridine derivatives.[20]

-

A solution of 4-chloro-2-trifluoromethyl pyrimido[1,2-b]indazole (1.0 equiv.) in a mixture of 1,4-dioxane/H₂O (4/1) is degassed by bubbling with argon.

-

Sodium carbonate (3 equiv.), the corresponding aryl boronic acid (1.3 equiv.), and PdCl₂(PPh₃)₂ (0.1 equiv.) are added to the solution.

-

The reaction mixture is heated to 90 °C for 1 hour in a sealed tube.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is worked up to isolate the desired product.

Antifungal Activity Assay (Mycelial Growth Rate Method)

This assay is used to determine the efficacy of compounds against pathogenic fungi.[1]

-

The test compounds are dissolved in dimethylformamide (DMF) and then diluted with sterile water to prepare test liquids.

-

The test liquids are mixed with potato dextrose agar (PDA) to achieve the desired final concentration (e.g., 50 µg/mL).

-

Mycelial discs of the target fungus are placed on the center of the PDA plates.

-

The plates are incubated at a suitable temperature (e.g., 25 °C) for a specified period.

-

The diameter of the fungal colony is measured, and the inhibition rate is calculated relative to a control group without the test compound.

Antiviral Activity Assay (Half-Leaf Method)

This method is commonly used to screen for antiviral activity against plant viruses.[8]

-

Protective Activity: The test compound solution is applied to one half of a leaf, and a solvent control is applied to the other half. After 24 hours, the entire leaf is inoculated with the virus.

-

Curative Activity: The leaf is first inoculated with the virus. After a short incubation period (e.g., 30 minutes), the test compound is applied to one half of the leaf, and a solvent control to the other.

-

Inactivation Activity: The test compound is mixed with the virus solution and incubated for a period (e.g., 30 minutes) before being applied to one half of a leaf. A mixture of the virus and solvent is applied to the other half as a control.

-

After 2-3 days, the number of viral lesions on each half of the leaf is counted to determine the percentage of inhibition.

Insecticidal Bioassay (Topical Application)

This method is used to determine the lethal dose of an insecticide.[21]

-

Insects of a specific age and weight are selected for the assay.

-

A small, precise volume of the insecticide solution in a suitable solvent (e.g., acetone) is applied directly to the dorsal thorax of each insect using a microapplicator.

-

Control insects are treated with the solvent alone.

-

The treated insects are held under controlled conditions with access to food and water.

-

Mortality is assessed at specific time points (e.g., 24, 48 hours).

-

Dose-response curves are generated to calculate the median lethal dose (LD50).

GPCR Modulation Assay (FLIPR-based Calcium Mobilization)

This high-throughput screening method is used to identify modulators of GPCRs that signal through calcium.[19][22]

-

Cells expressing the target GPCR are plated in a multi-well plate (e.g., 384-well).

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Test compounds are added to the wells. For antagonists or negative allosteric modulators, this is followed by a pre-incubation period.

-

The plate is placed in a Fluorescence Imaging Plate Reader (FLIPR).

-

An agonist for the GPCR is added to the wells to stimulate a calcium response.

-

The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured over time.

-

Potentiators (Positive Allosteric Modulators) will increase the agonist-induced signal, while inhibitors (Antagonists or Negative Allosteric Modulators) will decrease it.

Signaling Pathways and Experimental Workflows

The biological effects of trifluoromethylpyridines are often mediated through specific signaling pathways. Visualizing these pathways and experimental workflows can aid in understanding their mechanisms of action.

Caption: Workflow for Antiviral Activity Evaluation using the Half-Leaf Method.

Caption: Proposed Signaling Pathway for Antiviral Activity of a Trifluoromethylpyridine Derivative.

Caption: Experimental Workflow for a FLIPR-based GPCR Modulation Assay.

Conclusion

Trifluoromethylpyridines represent a privileged structural motif in the fields of agrochemical and pharmaceutical research. Their unique combination of physicochemical properties has enabled the development of highly effective and specific bioactive compounds. The continued exploration of new synthetic methodologies and a deeper understanding of their mechanisms of action will undoubtedly lead to the discovery of novel trifluoromethylpyridine-based molecules with enhanced biological activities and improved safety profiles. This guide serves as a foundational resource for researchers aiming to harness the potential of this versatile chemical scaffold.

References

- 1. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00161H [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. EP0110690A1 - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 7. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 8. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 11. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]

- 15. nbinno.com [nbinno.com]

- 16. Trifluoromethylpyridine thiourea derivatives: design, synthesis and inhibition of the self-assembly of tobacco mosaic virus particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chigroup.site [chigroup.site]

- 18. researchgate.net [researchgate.net]

- 19. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. An Offline-Addition Format for Identifying GPCR Modulators by Screening 384-Well Mixed Compounds in the FLIPR | Semantic Scholar [semanticscholar.org]

The Pivotal Role of the Trifluoromethyl Group in Modern Drug Design: A Technical Guide

The strategic incorporation of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, profoundly influencing a drug candidate's pharmacokinetic and pharmacodynamic profiles.[1] This technical guide provides an in-depth analysis of the CF3 group's multifaceted roles, supported by quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers, scientists, and drug development professionals.

Core Physicochemical Properties Modified by the Trifluoromethyl Group

The introduction of a CF3 group into a drug candidate can dramatically alter its physicochemical properties, leading to significant improvements in efficacy and pharmacokinetics.[2] Key modifications include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group highly resistant to metabolic degradation by enzymes like the cytochrome P450 (CYP) superfamily.[2][3] Strategically placing a CF3 group at a known metabolic hotspot can block oxidative metabolism, leading to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[3] This resistance stems from the high bond dissociation energy of the C-F bond (485.3 kJ/mol) compared to the C-H bond (414.2 kJ/mol).[4]

-

Increased Lipophilicity: The highly electronegative fluorine atoms render the CF3 group very lipophilic.[2] This increased lipophilicity can enhance a drug's ability to cross biological membranes, such as the cell membrane or the blood-brain barrier, leading to improved absorption and distribution.[2] However, the impact of trifluorination on lipophilicity is context-dependent and is influenced by the position of the CF3 group within the molecule.[5]

-

Modulation of Acidity/Basicity (pKa): The trifluoromethyl group is a potent electron-withdrawing substituent.[2] When attached to an aromatic ring or adjacent to an ionizable group, it can significantly lower the pKa, thereby altering the ionization state of the molecule at physiological pH. This modulation of electronic properties is vital for optimizing receptor interactions and enzyme inhibition.[2]

-

Enhanced Binding Affinity: The unique properties of the CF3 group can lead to stronger and more selective binding to biological targets.[6] The high electronegativity of fluorine atoms can improve hydrogen bonding and electrostatic interactions.[7] Furthermore, the CF3 group is larger than a methyl group, which can increase affinity and selectivity through enhanced hydrophobic interactions.[6][7]

Quantitative Data on the Impact of the Trifluoromethyl Group

The following tables summarize the quantitative effects of CF3 substitution on key drug-like properties.

Table 1: Impact of CF3 Group on Lipophilicity (logP) and Acidity (pKa)

| Compound Pair | Structure (R=) | logP | ΔlogP | pKa | ΔpKa |

| Toluene / Trifluorotoluene | -CH3 / -CF3 | 2.73 / 3.14 | +0.41 | N/A | N/A |

| Aniline / 4-(Trifluoromethyl)aniline | -H / -CF3 | 0.90 / 2.74 | +1.84 | 4.63 / 2.75 | -1.88 |

| Phenol / 4-(Trifluoromethyl)phenol | -H / -CF3 | 1.46 / 2.58 | +1.12 | 9.95 / 8.50 | -1.45 |

| Pyridine / 2-(Trifluoromethyl)pyridine | -H / -CF3 | 0.65 / 1.52 | +0.87 | 5.25 / 0.97 | -4.28[8] |

Table 2: Impact of CF3 Group on Metabolic Stability and Binding Affinity

| Drug Analogue Pair | Target | Metabolic Half-life (t½, min) | Binding Affinity (IC50, nM) |

| Celecoxib Analogue (-CH3) | COX-2 | 15 | 250 |

| Celecoxib (-CF3) | COX-2 | >120 | 40 |

| Fluoxetine Analogue (-H) | SERT | 30 | 15 |

| Fluoxetine (-CF3) | SERT | 180 | 2.5 |

| Atogepant Analogue (-H) | CGRP Receptor | 45 | 1.2 |

| Atogepant (-CF3) | CGRP Receptor | 240 | 0.03[6] |

Experimental Protocols

Detailed methodologies for assessing the impact of the trifluoromethyl group are crucial for reproducible research.

1. In Vitro Metabolic Stability Assay Using Liver Microsomes

-

Objective: To determine the rate of metabolic degradation of a compound when incubated with liver microsomes.

-

Methodology:

-

Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). Dilute the stock solution with incubation buffer (e.g., potassium phosphate buffer, pH 7.4) to the final desired concentration.

-

Incubation: Pre-warm liver microsomes (from human, rat, or other species) and the test compound solution to 37°C.[9]

-

Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system to the microsome-compound mixture. The final incubation volume typically ranges from 200 µL to 1 mL.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Stop the reaction at each time point by adding a cold organic solvent, such as acetonitrile, often containing an internal standard.[9]

-

Sample Processing: Centrifuge the quenched samples to precipitate proteins.

-

Analysis: Analyze the supernatant for the remaining parent compound using LC-MS/MS.[9]

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the line gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. Intrinsic clearance (CLint) can also be determined from these data.[10]

-

2. Lipophilicity Determination (logP) by Shake-Flask Method

-

Objective: To measure the partition coefficient of a compound between n-octanol and water.

-

Methodology:

-

System Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

-

Dissolution: Dissolve a known amount of the test compound in one of the phases (usually the one in which it is more soluble).[11]

-

Partitioning: Add a known volume of the second phase to create a biphasic system.[12] Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.[11][12]

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound in each layer using a suitable analytical method, such as HPLC-UV or LC-MS.[11]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.[11]

-

3. Binding Affinity Assay (Competitive Radioligand Binding)

-

Objective: To determine the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

-

Methodology:

-

Preparation: Prepare a series of dilutions of the unlabeled test compound.

-

Incubation Mixture: In a multi-well plate, combine the receptor preparation (e.g., cell membrane homogenate), a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.

-

Incubation: Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.

-

Separation: Separate the bound from the free radioligand. This is typically achieved by rapid filtration through a glass fiber filter, which traps the receptor-ligand complexes.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) can then be calculated from the IC50 using the Cheng-Prusoff equation.

-

Visualizations of Workflows and Logical Relationships

Diagram 1: Experimental Workflow for Assessing CF3 Impact

Caption: Workflow for evaluating the impact of CF3 substitution.

Diagram 2: Logical Relationship of CF3 Effects on Drug Properties

Caption: How CF3 properties improve drug-like characteristics.

Diagram 3: Signaling Pathway Inhibition by a CF3-Containing Drug

Caption: Inhibition of the MAPK/ERK pathway by a CF3 drug.

Case Studies: The Trifluoromethyl Group in Action

-

Fluoxetine (Prozac): An excellent example of the impact of the trifluoromethyl group in drug design.[6] The CF3 group in fluoxetine, a selective serotonin reuptake inhibitor (SSRI), significantly enhances its lipophilicity, which improves its ability to cross the blood-brain barrier.[6][13] This substitution was found to increase the potency for inhibiting serotonin uptake by six-fold compared to the non-fluorinated analog.[14]

-

Celecoxib (Celebrex): A selective COX-2 inhibitor, celecoxib features a trifluoromethyl group that is crucial for its activity and selectivity.[15][16] The CF3 group contributes to the molecule's binding affinity for the COX-2 enzyme.[17] A trifluoromethyl analogue of celecoxib with significantly lower COX-2 inhibitory activity still demonstrated beneficial effects in models of neuroinflammation, suggesting COX-2 independent mechanisms of action.[18][19]

Conclusion

The trifluoromethyl group is an indispensable tool in the medicinal chemist's arsenal.[2] Its ability to enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity makes it a powerful functional group for optimizing drug candidates.[6][20] A thorough understanding of its effects, supported by robust experimental evaluation, is critical for the rational design of the next generation of therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 10. protocols.io [protocols.io]

- 11. mdpi.com [mdpi.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Classics in Chemical Neuroscience: Fluoxetine (Prozac) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. usbio.net [usbio.net]

- 16. academic.oup.com [academic.oup.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A trifluoromethyl analogue of celecoxib exerts beneficial effects in neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

An In-depth Technical Guide to 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile, a key building block in medicinal chemistry. The strategic incorporation of the trifluoromethyl group and the nitrile functionality on the pyridine scaffold makes it a valuable intermediate in the synthesis of various biologically active molecules. This document details its chemical properties, a potential synthetic route with experimental protocols for a closely related analogue, and its applications in drug discovery.

Core Compound Properties

This compound is a heterocyclic compound with the following key identifiers:

| Property | Value |

| CAS Number | 939793-18-7 |

| Molecular Formula | C8H5F3N2 |

| Molecular Weight | 186.13 g/mol |

| Canonical SMILES | C1=CC(=NC=C1CC#N)C(F)(F)F |

| Storage | Inert atmosphere, 2-8°C[1] |

Synthetic Pathway and Experimental Protocols

A plausible synthetic workflow is outlined below:

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol for the Synthesis of 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine

The following protocol for a structurally similar compound is detailed in patent literature and provides valuable insight into the reaction conditions that could be adapted for the synthesis of the target molecule[2][3].

Reaction Scheme:

References

- 1. 939793-18-7|this compound|BLD Pharm [bldpharm.com]

- 2. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]

- 3. CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Pyridines Using 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and synthetic strategies for the utilization of 2-(5-(trifluoromethyl)pyridin-2-yl)acetonitrile as a versatile building block in the synthesis of a variety of substituted pyridine derivatives. The trifluoromethyl group at the 5-position of the pyridine ring is a key structural motif in numerous agrochemicals and pharmaceuticals, enhancing metabolic stability and bioactivity. The protocols outlined below are based on established chemical transformations of activated acetonitriles and can be adapted for the synthesis of diverse compound libraries for drug discovery and development.

Overview of Synthetic Strategies

This compound possesses an active methylene group, making it a suitable precursor for various condensation and cyclization reactions. The primary synthetic routes leveraging this reactivity include:

-

Knoevenagel Condensation: Reaction with aldehydes and ketones to yield α,β-unsaturated nitrile intermediates, which can be further elaborated.

-

Thorpe-Ziegler Reaction: Dimerization or intramolecular cyclization of dinitrile precursors derived from the starting acetonitrile to form substituted aminopyridines or fused ring systems.

-

Gewald Reaction: A multi-component reaction with a carbonyl compound and elemental sulfur to afford substituted 2-aminothiophenes, which can be further modified.

-

Multi-component Reactions: One-pot synthesis of highly substituted pyridines by reacting with various electrophiles and a source of ammonia.

The following sections provide detailed protocols for these transformations. While specific examples utilizing this compound are limited in the literature, the provided protocols are based on analogous reactions with other pyridylacetonitriles and are expected to be applicable.

Experimental Protocols

Knoevenagel Condensation with Aromatic Aldehydes

This protocol describes the base-catalyzed condensation of this compound with an aromatic aldehyde. The resulting α,β-unsaturated nitrile is a versatile intermediate for further synthetic transformations.

Reaction Scheme:

Figure 1: Knoevenagel condensation of this compound.

Protocol:

-

To a solution of this compound (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in ethanol (10 mL), add a catalytic amount of piperidine (0.1 mmol).

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Expected Quantitative Data:

| Entry | Aromatic Aldehyde (ArCHO) | Product | Yield (%) |

| 1 | Benzaldehyde | 2-(5-(Trifluoromethyl)pyridin-2-yl)-3-phenylacrylonitrile | >85 (expected) |

| 2 | 4-Chlorobenzaldehyde | 3-(4-Chlorophenyl)-2-(5-(trifluoromethyl)pyridin-2-yl)acrylonitrile | >80 (expected) |

| 3 | 4-Methoxybenzaldehyde | 3-(4-Methoxyphenyl)-2-(5-(trifluoromethyl)pyridin-2-yl)acrylonitrile | >90 (expected) |

Note: Yields are estimated based on similar reactions and will require experimental optimization.

Thorpe-Ziegler Dimerization for the Synthesis of a Substituted Aminopyridine

This protocol describes the base-catalyzed self-condensation (dimerization) of this compound to yield a substituted 2-amino-3-cyanopyridine derivative. This reaction is a variation of the Thorpe reaction.

Reaction Scheme:

Figure 2: Thorpe-Ziegler dimerization of this compound.

Protocol:

-